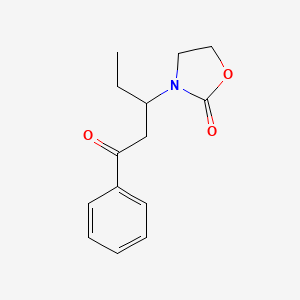
2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- is a heterocyclic organic compound containing nitrogen and oxygen atoms in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly as antibiotics. The structure of 2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- includes a phenyl group and an ethyl group attached to the oxazolidinone ring, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature, yielding 2-oxazolidinones with the β-enaminocarbonyl group .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- often involves the use of bifunctional phase-transfer catalysts to catalyze the [3 + 2] coupling reaction of isocyanates and epoxides. This method provides high yields (up to 92%) and is conducted at 100°C using chlorobenzene as a solvent .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for deprotonation, hypervalent iodine compounds for cyclization, and various catalysts for phase-transfer reactions .
Major Products Formed
The major products formed from these reactions are typically substituted oxazolidinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- involves inhibiting protein synthesis by binding to the ribosomal 50S subunit of bacteria. This prevents the formation of a functional 70S initiation complex, thereby blocking the translation process and inhibiting bacterial growth . The compound targets specific molecular pathways involved in protein synthesis, making it effective against a wide range of Gram-positive pathogens .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents.
Tedizolid: A newer oxazolidinone with improved potency and safety profile.
Contezolid: An oxazolidinone under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness against multidrug-resistant bacteria make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
462647-85-4 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(1-oxo-1-phenylpentan-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-2-12(15-8-9-18-14(15)17)10-13(16)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
MHYCMKZVHXWNER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C1=CC=CC=C1)N2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















